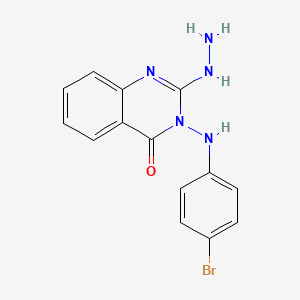
3-(4-Bromoanilino)-2-hydrazinylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromoanilino)-2-hydrazinylquinazolin-4(3H)-one is an organic compound that belongs to the class of quinazolinones This compound features a quinazolinone core substituted with a 4-bromoanilino group and a hydrazinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromoanilino)-2-hydrazinylquinazolin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of 4-bromoaniline, which is synthesized by the amination of bromobenzene using hydrazine hydrate and iron oxide as catalysts in ethanol . The 4-bromoaniline is then reacted with 2-hydrazinylquinazolin-4(3H)-one under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
3-(4-Bromoanilino)-2-hydrazinylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different hydrazine derivatives.
Substitution: The bromine atom in the 4-bromoanilino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-(4-Bromoanilino)-2-hydrazinylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Bromoanilino)-2-hydrazinylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes and disruption of cellular processes.
類似化合物との比較
Similar Compounds
4-Bromoaniline: A precursor in the synthesis of 3-(4-Bromoanilino)-2-hydrazinylquinazolin-4(3H)-one, known for its aromatic and amine properties.
2-Hydrazinylquinazolin-4(3H)-one: Another precursor, which forms the core structure of the compound.
Uniqueness
This compound is unique due to the combination of the quinazolinone core with the 4-bromoanilino and hydrazinyl groups. This unique structure imparts specific chemical properties and potential biological activities that are not found in its individual precursors.
特性
CAS番号 |
96221-92-0 |
|---|---|
分子式 |
C14H12BrN5O |
分子量 |
346.18 g/mol |
IUPAC名 |
3-(4-bromoanilino)-2-hydrazinylquinazolin-4-one |
InChI |
InChI=1S/C14H12BrN5O/c15-9-5-7-10(8-6-9)19-20-13(21)11-3-1-2-4-12(11)17-14(20)18-16/h1-8,19H,16H2,(H,17,18) |
InChIキー |
AAJQFZJSUZYOQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)NN)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)

![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)

![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)


![8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione](/img/structure/B14340272.png)

